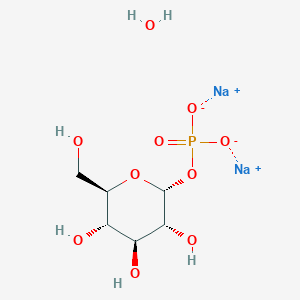

![molecular formula C18H13N3OS B2918085 2-(Naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896331-37-6](/img/structure/B2918085.png)

2-(Naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

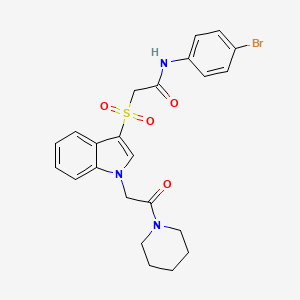

The compound “2-(Naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one” belongs to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure containing at least two different types of atoms. In this case, the ring structure contains carbon, nitrogen, and sulfur atoms .

Applications De Recherche Scientifique

D-Amino Acid Oxidase Inhibition

This compound has been identified as a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidation of D-amino acids . Inhibition of DAAO can enhance the bioavailability of D-serine, a co-agonist at the NMDA receptor, which is of interest in the treatment of neurological disorders such as schizophrenia .

Pharmacoenhancer for D-Serine

Due to its inhibitory effect on DAAO, this compound can serve as a pharmacoenhancer of D-serine. By preventing the breakdown of D-serine, it can increase the plasma levels of D-serine when coadministered, which may improve the therapeutic outcomes for patients with schizophrenia .

Metabolic Stability

The triazine dione pharmacophore, to which this compound belongs, is metabolically resistant to O-glucuronidation. This property is significant because it suggests that the compound could have a more stable and prolonged effect in biological systems compared to other structurally related inhibitors .

Synthesis of Heterocyclic Compounds

The structural motif of this compound is useful in the synthesis of various heterocyclic compounds. These compounds are of interest due to their wide range of bioactivities, which can be harnessed for potential pharmaceutical and agrochemical applications .

Serotonin Receptor Antagonism

Derivatives of this compound have been designed as serotonin receptor antagonists. This application is particularly relevant in the development of treatments for disorders related to serotonin imbalance, such as depression and anxiety .

Protein Kinase Cθ Inhibition

Polycyclic derivatives of the triazine class, which include this compound, have demonstrated efficiency as protein kinase Cθ inhibitors. This is relevant for therapeutic strategies targeting immune responses, as protein kinase Cθ plays a role in T cell activation .

Antimicrobial Activity

Triazine derivatives have shown antimicrobial activity, making them candidates for the development of new antimicrobial agents. This is increasingly important in the face of rising antibiotic resistance .

Anticancer Properties

The structural class of 1,3,5-triazines, to which this compound belongs, has been investigated for anticancer properties. These compounds can potentially be used to develop novel cancer therapies .

Mécanisme D'action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

The compound interacts with both the catalytic active site and peripheral anionic site of acetylcholinesterase . By inhibiting AChE and BChE, the compound increases the concentration of acetylcholine in the brain, enhancing cholinergic stimulation .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in many cognitive functions. The increased acetylcholine levels can lead to improved cognition and memory, particularly in patients with Alzheimer’s disease .

Pharmacokinetics

The compound is metabolically resistant to O-glucuronidation, unlike other structurally related DAAO inhibitors .

Result of Action

The inhibition of AChE and BChE leads to an increase in acetylcholine levels in the brain. This can result in improved cognitive function, making the compound potentially useful in the treatment of diseases characterized by cognitive decline, such as Alzheimer’s disease .

Propriétés

IUPAC Name |

2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c22-18-20-17(19-16-10-3-4-11-21(16)18)23-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNFOZQOPPKAPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CSC3=NC(=O)N4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-(Benzyloxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2918007.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2918008.png)

![4'-fluoro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2918018.png)

![8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918020.png)

![6-Chloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2918022.png)